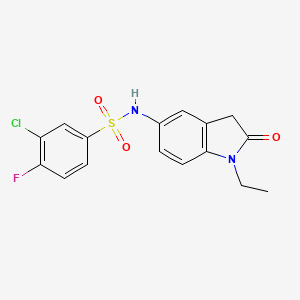

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide

CAS No.: 921861-30-5

Cat. No.: VC11882045

Molecular Formula: C16H14ClFN2O3S

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921861-30-5 |

|---|---|

| Molecular Formula | C16H14ClFN2O3S |

| Molecular Weight | 368.8 g/mol |

| IUPAC Name | 3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-fluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C16H14ClFN2O3S/c1-2-20-15-6-3-11(7-10(15)8-16(20)21)19-24(22,23)12-4-5-14(18)13(17)9-12/h3-7,9,19H,2,8H2,1H3 |

| Standard InChI Key | FHXRQEAGGHDZFW-UHFFFAOYSA-N |

| SMILES | CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

| Canonical SMILES | CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Introduction

The compound 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide is a synthetic organic molecule that belongs to the sulfonamide class. These compounds are widely known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of its structure, synthesis, physicochemical properties, and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the indole core. Below is a generalized synthetic route:

-

Indole Derivative Preparation:

-

The indole ring system is functionalized at the 5-position using electrophilic substitution reactions.

-

The ketone group is introduced via oxidation reactions.

-

-

Sulfonamide Formation:

-

The sulfonamide group is introduced by reacting the functionalized indole derivative with sulfonyl chloride in the presence of a base (e.g., triethylamine).

-

-

Final Substitutions:

-

Chlorine and fluorine atoms are introduced via halogenation reactions using reagents such as thionyl chloride or fluorinating agents.

-

Biological Activity

Sulfonamides are known for their broad pharmacological potential, and this specific compound has been investigated for its potential activities:

-

Anticancer Potential:

-

Sulfonamide derivatives often exhibit anticancer activity by inhibiting enzymes such as carbonic anhydrase or disrupting cell cycle regulation.

-

The indole core contributes to binding affinity with DNA or proteins involved in cancer progression.

-

-

Anti-inflammatory Activity:

-

The compound may act as an inhibitor of cyclooxygenase (COX) enzymes or other inflammatory mediators.

-

-

Antibacterial Properties:

-

Sulfonamides are classical antibiotics that inhibit folate biosynthesis in bacteria.

-

Analytical Characterization

The structure of this compound can be confirmed using advanced analytical techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical shifts corresponding to the indole and sulfonamide groups |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern |

| Infrared Spectroscopy (IR) | To identify functional groups such as -SO₂NH and C=O |

Applications

This compound holds promise in several areas:

-

Drug Development:

-

As a lead compound for anticancer or anti-inflammatory drugs.

-

Structural optimization could improve its pharmacokinetics and potency.

-

-

Biological Research Tool:

-

Useful for studying enzyme inhibition mechanisms or receptor-ligand interactions.

-

-

Material Science:

-

Potential applications in designing functional materials due to its unique structural properties.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume